molecular formula C12H7F2NO B13090578 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde

Cat. No.: B13090578
M. Wt: 219.19 g/mol
InChI Key: ZOMHMXAKTGRPGK-UHFFFAOYSA-N
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Description

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, with the chemical formula C12H7F2NO, is a compound that belongs to the class of picolinaldehydes. It contains both a fluorine atom and a phenyl group, making it an interesting molecule for various applications .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions::

    Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.

    Step 2: Subsequent cyclization to form the picolinaldehyde ring.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.

Chemical Reactions Analysis

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group may yield an alcohol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a fluorescent probe or ligand in biological studies.

    Medicine: Research into potential pharmaceutical applications.

    Industry: For the synthesis of specialized materials.

Mechanism of Action

The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare this compound with related picolinaldehydes or fluorinated aromatic aldehydes. Its uniqueness lies in the combination of fluorine substitution and the phenyl ring.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H

InChI Key

ZOMHMXAKTGRPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O

Origin of Product

United States

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